4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Activity
Compounds with structural similarities to the specified chemical have been explored for their potential analgesic properties. For example, the design, synthesis, and biological evaluation of derivatives as analgesic agents have been a focus. These studies involve assessing the compounds' interactions with target proteins and their in vivo analgesic mode of action, demonstrating the potential of synthesized series as promising leads for further investigation in pain management (Aggarwal et al., 2020).
Antimicrobial Activity
Research has also been conducted on the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aiming to discover antibacterial agents. The reactivity of precursors with various compounds to produce derivatives with significant antibacterial activities highlights the potential of such chemical structures in combating microbial infections (Azab et al., 2013).
Anti-inflammatory and Analgesic Agents
Further studies have focused on synthesizing novel 4(3H)-quinazolinone derivatives to evaluate their anti-inflammatory and analgesic properties. These compounds, featuring diverse substituents and structural modifications, have been screened for their potential to reduce inflammation and pain, showcasing the versatility of such chemical frameworks in medicinal chemistry (Farag et al., 2012).
Antitubercular and Antifungal Activities
Compounds related to the specified chemical structure have been synthesized and evaluated for their antitubercular and antifungal activities. These studies demonstrate the potential of such molecules to serve as effective agents against tuberculosis and fungal infections, highlighting their importance in addressing global health challenges (Syed et al., 2013).
Properties
IUPAC Name |
4-cyclopropyl-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-14-6-4-5-7-19(14)28-22-18(10-24-28)21(17-8-9-17)25-27(23(22)30)13-20(29)26-11-15(2)31-16(3)12-26/h4-7,10,15-17H,8-9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAGVWAQEQUVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.